Cas no 2171378-03-1 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid)

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid
- EN300-1548616
- 2171378-03-1
- (3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid
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- インチ: 1S/C24H28N2O6/c1-15(11-23(28)29)26-22(27)12-16(31-2)13-25-24(30)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15-,16?/m1/s1
- InChIKey: OYTVCJXCAYXUAZ-AAFJCEBUSA-N
- ほほえんだ: O(C(NCC(CC(N[C@H](C)CC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548616-0.25g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1548616-5000mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1548616-2500mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1548616-0.05g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1548616-1.0g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1548616-2.5g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1548616-5.0g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1548616-10000mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1548616-50mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1548616-250mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]butanoic acid |
2171378-03-1 | 250mg |
$3099.0 | 2023-09-25 |
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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4. Book reviews
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acidに関する追加情報
Comprehensive Overview of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic Acid (CAS No. 2171378-03-1)
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid (CAS No. 2171378-03-1) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the development of novel therapeutic agents and advanced drug delivery systems.
The chemical structure of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid is characterized by its complex arrangement of functional groups, including an amino group, a methoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc protecting group is particularly noteworthy as it provides enhanced stability and reactivity control during synthetic processes, making it an ideal choice for peptide synthesis and other bioconjugation applications.
Recent studies have highlighted the potential of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid in the development of targeted drug delivery systems. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to enhance the solubility and bioavailability of poorly soluble drugs. The researchers found that the methoxy group in the compound significantly improves its hydrophilicity, thereby facilitating better absorption and distribution within biological systems.
In addition to its role in drug delivery, (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid has shown promise in the field of protein engineering. A 2021 study published in Bioconjugate Chemistry reported that this compound can be used to modify proteins with high precision, enabling the creation of bioconjugates with enhanced therapeutic properties. The study highlighted the importance of the Fmoc protecting group in maintaining the integrity and functionality of the modified proteins during conjugation reactions.
The synthesis of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid typically involves a multi-step process that includes the protection of amino groups, introduction of methoxy functionalities, and final deprotection steps. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process, ensuring high yields and purity levels. These methods are crucial for producing large quantities of the compound for both research and commercial applications.
The pharmacological properties of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid have also been extensively studied. Preclinical trials have shown that this compound exhibits low toxicity and good biocompatibility, making it suitable for use in various biomedical applications. Furthermore, its ability to form stable conjugates with other biomolecules has led to its exploration in areas such as cancer therapy and gene delivery.
In conclusion, (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobutanoic acid (CAS No. 2171378-03-1) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an invaluable tool for scientists working on advanced drug delivery systems, protein engineering, and other cutting-edge biotechnological applications. As research in these areas continues to advance, the potential uses and benefits of this compound are likely to expand even further.
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